2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide
Description
This compound features a quinoline core substituted with a benzenesulfonyl group at position 3, a 4-oxo-1,4-dihydroquinolin moiety, and an acetamide side chain linked to a 3-chlorophenyl group. The benzenesulfonyl group may enhance metabolic stability, while the 3-chlorophenyl substituent could influence lipophilicity and binding affinity .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4S/c24-16-7-6-8-17(13-16)25-22(27)15-26-14-21(23(28)19-11-4-5-12-20(19)26)31(29,30)18-9-2-1-3-10-18/h1-14H,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOSUSFSBQAICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Chlorophenylacetamide Moiety: The final step involves the acylation of the quinoline derivative with 3-chlorophenylacetic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound is primarily investigated for its potential as an anticancer agent . Research indicates that quinoline derivatives can inhibit enzymes critical for cancer cell proliferation, such as topoisomerases and kinases.
-
Pharmacology
- It shows promise as an anti-inflammatory and antimicrobial agent , with studies suggesting that it can modulate inflammatory pathways and exhibit activity against various bacterial strains.
- Biological Research
-
Material Science
- Due to its unique structure, it may also be explored for developing new materials with specific properties, such as fluorescence or conductivity, which could have applications in electronics or sensors.
Case Studies and Findings
Several studies have documented the efficacy of this compound in various contexts:
- Anticancer Activity : In vitro studies demonstrated that 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was linked to its inhibition of specific kinases involved in cell survival pathways .
- Anti-inflammatory Effects : Research has shown that this compound can reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines. This suggests potential use in treating inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease .
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and modulating biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analog with 4-Chlorophenyl Substitution
Compound: 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide ()
- Structural Differences: 6-Ethyl group on the quinoline ring (vs. 4-Chlorophenyl acetamide (vs. 3-chlorophenyl).
- The 4-chlorophenyl substitution could alter electronic effects, affecting interactions with hydrophobic binding pockets .
Sulfanyl-Linked Quinazoline Analog
Compound : 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide ()
- Structural Differences: Quinazoline core (vs. quinoline). Sulfanyl linker (vs. benzenesulfonyl). 2,4,6-Trimethylphenyl group (vs. 3-chlorophenyl).
Anti-Inflammatory Activity
- Thiazolidine Derivatives (): (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide inhibits NO production with IC50 = 45.6 µM. Aspirin (reference): IC50 = 3.0 mM.
Antimicrobial and Anticancer Potential
- Thiazolidine-2,4-dione Derivatives ():
- Synthesized analogs (e.g., N-[2-(4-substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl]-2-(naphthalene-2-yloxy)acetamide) show in vitro anticancer activity.
- Target Compound: The quinoline core is associated with antimicrobial activity (e.g., fluoroquinolones). Structural similarity to compounds suggests possible anticancer applications .
Melting Points and Solubility
Structural and Crystallographic Insights
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound?
Answer:
The synthesis typically involves a multi-step approach:
Quinoline Core Formation : Condensation of substituted anilines with β-keto esters under acidic conditions to generate the 1,4-dihydroquinolin-4-one scaffold .
Sulfonylation : Reaction with benzenesulfonyl chloride at the quinoline C3 position under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonyl group .
Acetamide Coupling : Alkylation of the quinoline nitrogen with chloroacetyl chloride, followed by nucleophilic substitution with 3-chloroaniline in the presence of a base (e.g., K₂CO₃) to form the final acetamide moiety .
Key Considerations : Optimize reaction temperatures (60–120°C) and solvent systems (DMF, THF) to minimize side reactions like over-sulfonylation .
Advanced: How can statistical experimental design improve synthetic yield and purity?
Answer:
Apply Design of Experiments (DoE) to systematically evaluate variables:
- Factors : Reaction temperature, solvent polarity, stoichiometry of sulfonylation reagents.
- Response Variables : Yield, purity (HPLC), byproduct formation.
For example, a Box-Behnken design can identify optimal conditions for sulfonylation, balancing steric hindrance from the benzenesulfonyl group and electronic effects of the chlorophenyl substituent . Post-synthesis, use Principal Component Analysis (PCA) to correlate spectral data (NMR, IR) with reaction conditions .
Basic: Which spectroscopic and crystallographic techniques validate structural integrity?
Answer:
- 1H/13C NMR : Confirm regioselectivity of sulfonylation (C3 vs. C6 substitution) via chemical shifts (δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonyl groups) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement. For example, dihedral angles between the quinoline core and benzenesulfonyl group should align with computational models (e.g., 60.5° in analogs) .
- IR Spectroscopy : Detect carbonyl stretching vibrations (νC=O at ~1680 cm⁻¹ for the 4-oxo group) to confirm intact quinoline rings .
Advanced: How can crystallographic data resolve discrepancies in proposed reaction mechanisms?
Answer:
Crystallographic analysis with SHELX software can:
Identify unexpected byproducts (e.g., N-oxide formation during oxidation steps) via electron density maps .
Validate hydrogen-bonding networks (e.g., N–H···O interactions in acetamide groups), which influence solubility and stability .
Compare experimental bond lengths (e.g., C–S in sulfonyl groups: ~1.76 Å) with DFT-optimized structures to detect mechanistic deviations .
Basic: What biological targets are hypothesized based on structural analogs?
Answer:
- Kinase Inhibition : The quinoline-sulfonyl scaffold mimics ATP-binding motifs in kinases (e.g., EGFR), as seen in analogs with IC₅₀ values <1 μM .
- Antimicrobial Activity : Chlorophenyl and sulfonyl groups enhance membrane permeability, targeting bacterial dihydrofolate reductase (DHFR) .
- Anti-inflammatory Effects : Acetamide moieties in analogs show COX-2 selectivity (SI >10) via molecular docking studies .
Advanced: How do computational methods predict target interaction mechanisms?
Answer:
Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., with GROMACS) to analyze stability of the sulfonyl group in hydrophobic kinase pockets .
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient regions for nucleophilic attack .
QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F on phenyl rings) with bioactivity trends in analogs .
Basic: How does the benzenesulfonyl group influence chemical reactivity?
Answer:
- Electron-Withdrawing Effects : The sulfonyl group reduces electron density at C2/C4 of the quinoline, directing electrophilic substitution to C6/C8 positions .
- Steric Effects : Hinders π-π stacking in crystallographic packing, increasing solubility in polar solvents (e.g., DMSO) .
- Oxidative Stability : Resists degradation under UV light compared to methylsulfonyl analogs, as confirmed by accelerated stability testing .
Advanced: How to address contradictory bioactivity data across studies?
Answer:
Assay Standardization : Normalize protocols for cell viability (MTT vs. resazurin assays) and enzyme inhibition (IC₅₀ vs. Ki values) .
Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., N-dechlorinated derivatives) that may contribute to discrepancies .
Structural Analog Comparison : Compare with fluorophenyl-sulfonyl analogs to isolate electronic vs. steric contributions to activity .
Basic: What physicochemical properties affect experimental handling?
Answer:
- Solubility : Poor in water (<0.1 mg/mL); use DMSO for stock solutions.
- Stability : Degrades at >40°C; store at -20°C under inert atmosphere .
- Lipophilicity : LogP ~3.2 (predicted via ChemAxon), requiring cell-penetration enhancers for in vitro assays .
Advanced: How to apply QM/MM simulations to study degradation pathways?
Answer:
Model Construction : Use Gaussian for QM (quinoline core) and AMBER for MM (solvent molecules) .
Reaction Pathway Mapping : Identify transition states for hydrolysis of the acetamide bond (activation energy ~25 kcal/mol) .
Environmental Impact Prediction : Simulate degradation products (e.g., chloroaniline derivatives) for ecotoxicity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
